molecular formula C18H18ClN3O3 B3462833 1-(3-chlorobenzyl)-4-(4-nitrobenzoyl)piperazine

1-(3-chlorobenzyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B3462833
M. Wt: 359.8 g/mol
InChI Key: JWGQRPUDIOUWFD-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-(4-nitrobenzoyl)piperazine is a compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood. However, it has been suggested that it may act by modulating the activity of ion channels in the brain and spinal cord. It has also been suggested that it may act by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to reduce the expression of the cyclooxygenase-2 enzyme, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-chlorobenzyl)-4-(4-nitrobenzoyl)piperazine in lab experiments is its potential pharmacological properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, which make it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 1-(3-chlorobenzyl)-4-(4-nitrobenzoyl)piperazine. One direction is to further investigate its potential pharmacological properties and its mechanism of action. Another direction is to study its potential use in the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, studies are needed to optimize the synthesis method and to develop new derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, and it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of this compound in humans and to optimize the synthesis method.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-16-3-1-2-14(12-16)13-20-8-10-21(11-9-20)18(23)15-4-6-17(7-5-15)22(24)25/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGQRPUDIOUWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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